(Z)-Henicos-9-en-11-one
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Overview
Description
(Z)-Henicos-9-en-11-one: is an organic compound characterized by a long carbon chain with a double bond and a ketone functional group. It is a member of the alkenes and ketones family, and its structure is denoted by the presence of a double bond in the Z-configuration, which means the higher priority substituents on each carbon of the double bond are on the same side.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Henicos-9-en-11-one typically involves the use of alkenylation and oxidation reactions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes can be used to facilitate the formation of the double bond and the ketone group under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-Henicos-9-en-11-one can undergo oxidation reactions where the ketone group is further oxidized to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form secondary alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The double bond in this compound can participate in electrophilic addition reactions, where halogens or hydrogen halides add across the double bond.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogens (Cl2, Br2) in the presence of light or hydrogen halides (HCl, HBr) in an inert solvent.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Halogenated alkanes.
Scientific Research Applications
Chemistry: (Z)-Henicos-9-en-11-one is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: In biological research, this compound is studied for its potential role in pheromone signaling and its effects on insect behavior.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavoring agents due to its unique scent profile.
Mechanism of Action
The mechanism of action of (Z)-Henicos-9-en-11-one involves its interaction with specific molecular targets, such as enzymes or receptors. The double bond and ketone group allow it to participate in various biochemical pathways, influencing cellular processes. For example, in pheromone signaling, it binds to olfactory receptors, triggering a cascade of events that result in behavioral changes in insects.
Comparison with Similar Compounds
(E)-Henicos-9-en-11-one: The E-isomer of the compound, where the higher priority substituents are on opposite sides of the double bond.
Henicosane: A saturated hydrocarbon with no double bonds or functional groups.
Henicosanol: An alcohol derivative with a hydroxyl group instead of a ketone.
Uniqueness: (Z)-Henicos-9-en-11-one is unique due to its specific Z-configuration, which imparts distinct chemical and physical properties compared to its E-isomer. This configuration affects its reactivity and interaction with biological systems, making it valuable in specific applications such as pheromone research and fragrance production.
Properties
CAS No. |
94006-01-6 |
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Molecular Formula |
C21H40O |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
(Z)-henicos-9-en-11-one |
InChI |
InChI=1S/C21H40O/c1-3-5-7-9-11-13-15-17-19-21(22)20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20H2,1-2H3/b19-17- |
InChI Key |
KIIMLDAHZVVLHQ-ZPHPHTNESA-N |
Isomeric SMILES |
CCCCCCCCCCC(=O)/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCC(=O)C=CCCCCCCCC |
Origin of Product |
United States |
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